3-Bromo-4-(difluoromethyl)benzonitrile
Description
3-Bromo-4-(difluoromethyl)benzonitrile is a halogenated aromatic compound featuring a bromine atom at the 3-position, a difluoromethyl group at the 4-position, and a nitrile functional group. It serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for pharmaceutical and agrochemical applications . Its synthesis involves the treatment of 3-bromo-4-(dibromomethyl)benzonitrile with silver tetrafluoroborate, yielding the product in 71% efficiency . Notably, this compound has been discontinued by suppliers (e.g., CymitQuimica), which may impact its accessibility for industrial use .
Properties
Molecular Formula |
C8H4BrF2N |
|---|---|
Molecular Weight |
232.02 g/mol |
IUPAC Name |
3-bromo-4-(difluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H |
InChI Key |
LNOUQQGPIKVILX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The difluoromethyl group (–CF₂H) in 3-bromo-4-(difluoromethyl)benzonitrile provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like trifluoromethyl (–CF₃) or methylsulfonyl diazenyl (–SO₂N=N–). Key comparisons include:
- 3-Bromo-4-(trifluoromethyl)benzonitrile : The –CF₃ group increases lipophilicity (logP) and metabolic stability but may reduce solubility in polar solvents. It is classified as hazardous (Class III) due to its reactivity .
- 3-Bromo-4-((methylsulfonyl)diazenyl)benzonitrile : The –SO₂N=N– group enhances electrophilicity, making it reactive in nucleophilic aromatic substitutions. However, its synthetic yield (69%) is lower than the difluoromethyl analog .
- This compound is synthesized in 89% yield via nucleophilic aromatic substitution .
Physicochemical Properties
The difluoromethyl group balances lipophilicity and polarity, making the compound suitable for reactions requiring moderate solubility. Comparisons of molecular weights and key properties:
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituent | Molecular Weight (g/mol) | Yield (%) | Key Applications |
|---|---|---|---|---|
| This compound | –CF₂H | 231/233 | 71 | Pd catalysis, fluorinated drugs |
| 3-Bromo-4-(trifluoromethyl)benzonitrile | –CF₃ | 250.01 | >95 | Pharmaceuticals, agrochemicals |
| 3-Bromo-4-(cyclopropylamino)benzonitrile | –NH(C₃H₅) | 235.11 | 89 | Solubility-enhanced intermediates |
| 4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile | –CF₂H, –SMe | 278.12 | N/A | Nucleophilic substitutions |
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